BENGHE Foundational & Exploratory

Check Availability & Pricing

The Enterobactin Imperative: A Technical Guide
to Bacterial Iron Acquisition in Scarcity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Enterobactin

Cat. No.: B1671361

Abstract: Iron is a critical yet scarce resource for nearly all life. In vertebrate hosts, free iron is
maintained at vanishingly low concentrations (approximately 10-2* M), posing a significant
challenge for invading bacteria. To overcome this, many Gram-negative bacteria, including
pathogenic species like Escherichia coli and Salmonella enterica, have evolved a sophisticated
high-affinity iron acquisition system centered on the siderophore enterobactin. With a ferric
iron affinity constant (Ka) of 10°2 M~1, enterobactin is one of the most powerful iron chelators
known in nature. This technical guide provides an in-depth examination of the molecular
machinery and pathways governing the synthesis, secretion, regulation, and utilization of
enterobactin. It is intended for researchers, scientists, and drug development professionals
seeking a comprehensive understanding of this vital bacterial survival mechanism. The guide
includes summaries of key quantitative data, detailed experimental protocols for assessing the
enterobactin system, and pathway visualizations to facilitate comprehension.

Introduction: The Battle for Iron

Iron is an indispensable cofactor for a multitude of essential cellular enzymes and proteins
involved in processes ranging from DNA synthesis and repair to cellular respiration. Despite its
abundance in the Earth's crust, its biological availability is extremely limited. Under aerobic
conditions at physiological pH, iron exists predominantly in the insoluble ferric (Fe3*) state. In
host organisms, this scarcity is compounded by "nutritional immunity," where host proteins like
transferrin and lactoferrin sequester iron, effectively starving potential pathogens.
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To surmount this barrier, bacteria employ siderophores—Ilow-molecular-weight organic
molecules produced and secreted to scavenge ferric iron.[1] Enterobactin (also known as
enterochelin) represents the archetypal catecholate siderophore, enabling bacteria to solubilize
and internalize iron, a process critical for their proliferation and virulence.[2] Understanding the
intricacies of the enterobactin pathway not only sheds light on fundamental bacterial
physiology but also reveals key vulnerabilities that can be exploited for novel antimicrobial
strategies.[1]

The Enterobactin System: A Molecular Overview

The utilization of enterobactin is a tightly regulated, multi-stage process involving gene
expression, enzymatic synthesis, cellular transport across two membranes, and finally,
intracellular iron release.

Regulation: The Ferric Uptake Regulator (Fur)

The entire enterobactin system is governed by the master transcriptional repressor, the Ferric
Uptake Regulator (Fur) protein.[1] In an iron-replete environment, Fur binds to intracellular
ferrous iron (Fe2*), forming a dimer that recognizes and binds to a specific DNA consensus
sequence known as the "Fur box" located in the promoter regions of iron-regulated genes.[1]
This binding event physically blocks transcription of the ent operon (responsible for
enterobactin biosynthesis) and the fep genes (responsible for transport). Conversely, under
iron-limiting conditions, Fur lacks its Fe?* cofactor, preventing it from binding DNA and thereby
derepressing the transcription of the necessary genes for enterobactin production and uptake.

[1]
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Caption: Regulation of the enterobactin system by the Fur protein.

Biosynthesis Pathway

Enterobactin is a cyclic trilactone of 2,3-dihydroxybenzoyl-L-serine (DHBS). Its synthesis from
the central metabolic precursor chorismate is a multi-enzyme process encoded by the entA, B,
C, D, E, and F genes.[1]

o EntC (Isochorismate Synthase): Catalyzes the conversion of chorismate to isochorismate,

the first committed step.[1]
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EntB (Isochorismatase): Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate.[1]

EntA (DHB Dehydrogenase): Oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to form 2,3-
dihydroxybenzoate (DHB).[1]

EntE (DHB-AMP Ligase): Activates DHB by adenylation.[1]

EntD, EntF, and EntB (Enterobactin Synthase Complex): This non-ribosomal peptide
synthetase (NRPS) complex, which includes the bifunctional EntB protein, catalyzes the
condensation of three DHB molecules with three L-serine residues and their subsequent
cyclization to form the final enterobactin molecule.[1]
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Caption: The biosynthetic pathway of enterobactin from chorismate.
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Secretion, Iron Scavenging, and Uptake

Once synthesized in the cytoplasm, enterobactin is secreted into the extracellular
environment. This is a two-step process involving the major facilitator superfamily (MFS)
transporter EntS in the inner membrane and the outer membrane channel TolC.[3] In the
extracellular milieu, enterobactin's three catecholate arms coordinate a single ferric ion with
extraordinary affinity.

The resulting ferric-enterobactin (FeEnt) complex, with its net -3 charge, is too large to diffuse
through standard porins. It is specifically recognized and bound by the TonB-dependent outer
membrane transporter FepA.[4] The transport of FeEnt across the outer membrane is an
energy-dependent process that relies on the proton motive force of the inner membrane,
transduced by the TonB-ExbB-ExbD complex.[4]

Once in the periplasm, FeEnt is bound by the periplasmic binding protein FepB, which shuttles
the complex to the inner membrane.[2][5] The final import into the cytoplasm is mediated by the
ATP-binding cassette (ABC) transporter complex composed of the permeases FepD and FepG,
and the ATPase FepC, which energizes the transport through ATP hydrolysis.

Intracellular Iron Release

Due to the immense stability of the FeEnt complex, iron cannot be released by simple reduction
at physiological pH. Instead, the bacterium employs the Ferric Enterobactin Esterase (Fes)
enzyme.[6] Fes catalyzes the hydrolysis of the enterobactin's cyclic trilactone backbone,
breaking it into linear monomers, dimers, and trimers of DHBS.[6][7] This linearization
dramatically reduces the ligand's affinity for iron, allowing for the release of Fe3*, which is then
rapidly reduced to the more biologically useful ferrous (Fe2*) form.[7]
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Caption: Enterobactin-mediated iron transport pathway in Gram-negative bacteria.

Quantitative Data Summary
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The efficiency of the enterobactin system is underpinned by the high affinities and specificities
of its components. The following tables summarize key quantitative parameters reported in the
literature.

Table 1: Physicochemical Properties of Enterobactin

Parameter Value Reference(s)
Molecular Formula C30H27N301s [8]
Molecular Weight 669.55 g/mol [8]
Ferric Iron (Fe3*) Affinity
102 M1 [9]

Constant (Ka)
pFet 34.3 [3]
Average Fe-O Bond Length

g J 2.00 A [3]
([Felll(Ent)]*)
Average Fe-O Bond Length

g g 1.98 A [3]

([Felll(HsENt)]°)

1 pFe is the negative logarithm of the free Fe3* concentration at pH 7.4 with 10 uM total ligand
and 1 uM total iron.

Table 2: Key Quantitative Parameters of the Enterobactin Iron Transport System in E. coli
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Component
. Parameter Value Reference(s)
Interaction
Dissociation
FeEnt -~ FepA <0.2nM-100 nM [9][10]
Constant (Kd)
Dissociation Constant
FeEnt - FepB ~30 nM [2][5]
(Kd)
Apo-Enterobactin ~ Dissociation Constant
~60 nM [2][5]
FepB (Kd)
FepA-mediated ) ~100 pmol / min / 10°
Max. Velocity (Vmax) [9]
Transport cells
FepA-mediated Michaelis Constant
~1-9nM [11]
Transport (Km)
Cellular Iron Content ) ~17 x 10=% pg / 10°
o Wild Type [12]
(Iron-limited) cells
Cellular Iron Content ~8x107° ug/ 10°
ahpC mutant (low Ent) [12]

(Iron-limited)

cells

| Fes Esterase Activity | Relative Rate | Apo-Enterobactin > Fe-Enterobactin (~4-fold) |[7] |

Experimental Protocols

The study of siderophore-mediated iron acquisition relies on a set of core biochemical and

microbiological assays. The following are detailed protocols for the quantification of

siderophore production and iron uptake.

Protocol 1: Quantification of Siderophore Production
(Chrome Azurol S Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and

guantifying siderophores. It relies on the principle that a siderophore will remove iron from the

blue-colored Fe-CAS-HDTMA complex, causing a color change to orange/yellow.[13]

A. Reagent Preparation:
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e CAS Solution (60.5 mg/L): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water
(dH20).

e FeCls Solution (1 mM): Dissolve 27 mg of FeCls:6H20 in 10 mL of 10 mM HCI. Prepare
fresh.

o HDTMA Solution (729 mg/L): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in
40 mL of dH20.

o CAS Assay Solution:

o Mix the 50 mL CAS solution with the 10 mL FeClz solution.

o While stirring vigorously, slowly add the CAS-Fe mixture to the 40 mL HDTMA solution.
The resulting solution should be deep blue.

o Autoclave and store in a dark, plastic bottle.

B. Liquid Assay Procedure:

e Grow bacterial cultures in iron-limited minimal medium to the desired growth phase.

e Centrifuge the culture at >5,000 x g for 10 minutes to pellet the cells.

« Filter-sterilize the supernatant through a 0.22 um filter to remove any remaining cells.

 In a microplate well or cuvette, mix 100 pL of the cell-free supernatant with 100 uL of the
CAS assay solution.

e Incubate at room temperature for 15-20 minutes.

e Measure the absorbance at 630 nm (A_sample).

e Use uninoculated iron-limited medium as a reference (A_reference).

o Calculate siderophore units as: [(A_reference - A_sample) / A_reference] * 100.
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Protocol 2: Quantification of Catechol Compounds
(Arnow Assay)

The Arnow assay specifically quantifies catechol-containing compounds like enterobactin and
its precursors.[14]

A. Reagent Preparation:
e 0.5 N HCI: Prepare by diluting concentrated HCI.

 Nitrite-Molybdate Reagent: Dissolve 10 g of sodium nitrite (NaNO2z) and 10 g of sodium
molybdate (NazMoOa4-2H20) in 100 mL of dH20.

e 1.0 N NaOH: Dissolve 4 g of NaOH in 100 mL of dH20.

B. Assay Procedure:

o Prepare cell-free supernatant as described in Protocol 4.1, Step 1-3.

o To atest tube, add 1.0 mL of the cell-free supernatant.

e Add 1.0 mL of 0.5 N HCI and mix.

e Add 1.0 mL of the Nitrite-Molybdate reagent and mix. A yellow color will develop.

e Add 1.0 mL of 1.0 N NaOH and mix. A pink/red color will develop immediately in the
presence of catechols.

e Measure the absorbance at 510 nm within 15 minutes.

o Generate a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHB)
to quantify the catechol concentration in the sample.

Protocol 3: Ferric-Enterobactin Uptake Assay
(Radiolabel Method)

This protocol provides a direct measure of the rate of iron transport into the bacterial cell using
radiolabeled iron.
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A. Materials:

e Bacterial strain grown to mid-log phase in iron-depleted medium.
e 33FeCls or >°FeCls stock solution.

» Purified enterobactin.

» Wash Buffer (e.g., 0.9% NaCl, 10 mM Tris-HCI pH 7.4).
 Scintillation fluid and vials.

B. Procedure:

o Preparation of >>Fe-Enterobactin: Mix >>FeCls with a 10-fold molar excess of enterobactin
in a suitable buffer (e.g., Tris-HCI) and incubate for 1 hour at room temperature to allow

complex formation.
o Uptake Initiation:
o Harvest mid-log phase cells by centrifugation and wash twice with iron-free medium.
o Resuspend cells to a known density (e.g., ODeoo = 0.5) in iron-free medium.
o Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5 minutes.

o Initiate the transport assay by adding the prepared >>Fe-Enterobactin complex to a final

concentration of ~50-100 nM.
o Time Course Sampling:

o At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a 100 pL aliquot of the cell
suspension.

o Immediately filter the aliquot through a 0.45 pm nitrocellulose membrane filter.

o Wash the filter rapidly with 2 x 5 mL of ice-cold Wash Buffer to remove non-specifically

bound >>Fe-Enterobactin.
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e Quantification:
o Place the filter into a scintillation vial.
o Add 5 mL of scintillation fluid.
o Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

o Data Analysis: Convert CPM to pmol of iron transported using the specific activity of the
>>Fe-Enterobactin solution. Plot pmol of iron transported over time to determine the initial
uptake rate.

Implications for Drug Development

The critical role of the enterobactin system in bacterial survival and virulence makes it an
attractive target for novel antimicrobial therapies.[1]

e "Trojan Horse" Strategy: Siderophore uptake pathways can be exploited to deliver antibiotics
into bacterial cells. By conjugating a bactericidal agent to an enterobactin analog, the drug
can be actively transported into the cell via FepA, bypassing outer membrane permeability
barriers.

« Inhibition of Biosynthesis: Small molecule inhibitors targeting the enzymes of the
enterobactin biosynthesis pathway (e.g., EntA, EntC) could prevent siderophore production,
effectively starving the bacteria of iron in the host environment.

o Blocking Uptake: Molecules that bind to the FepA receptor and block FeEnt binding could
competitively inhibit iron uptake.

¢ Vaccine Development: Attenuated bacterial strains with genetic knockouts in essential
enterobactin biosynthesis genes (e.g., entB) have shown reduced virulence, highlighting
their potential as live-attenuated vaccines.[1]

By leveraging a deep, mechanistic understanding of this elegant iron acquisition system, the
scientific community can continue to develop innovative strategies to combat pathogenic
bacteria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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